molecular formula C10H9BrClNO2 B1423555 N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide CAS No. 1354954-01-0

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide

Cat. No. B1423555
M. Wt: 290.54 g/mol
InChI Key: KJGWEZXIHHTHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is a chemical compound with the molecular formula C10H9BrClNO2 and a molecular weight of 290.54 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide consists of a bromophenyl group, an oxoethyl group, and a chloroacetamide group . The InChI code for this compound is 1S/C10H9BrClNO2/c11-8-4-2-1-3-7(8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15) .


Physical And Chemical Properties Analysis

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is a powder at room temperature . It has a molecular weight of 290.54 .

Scientific Research Applications

Herbicide Development and Agricultural Applications

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide and similar chloroacetamides are significant in the field of agriculture, particularly in the development of herbicides. These compounds have been studied for their effectiveness in controlling various types of weeds in crops like cotton, maize, and soybeans. Research has shown that chloroacetamides like alachlor and metazachlor are selective herbicides used to manage annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989). Furthermore, compounds such as pretilachlor and butachlor, which are closely related to N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide, have been noted to induce phytoalexin accumulation in rice plants, an important defense mechanism against pathogens (Tamogami et al., 1995).

Antimicrobial Potential

The antimicrobial properties of chloroacetamides have been a subject of interest in scientific research. A study exploring various N-(substituted phenyl)-2-chloroacetamides, a category to which N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide belongs, revealed their effectiveness against certain bacteria and yeasts. These compounds demonstrated varying degrees of effectiveness against Gram-positive bacteria like S. aureus and MRSA, and lesser effectiveness against Gram-negative bacteria and yeasts (Bogdanović et al., 2021).

Chemical Synthesis and Reactivity

The synthesis and chemical reactivity of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide are pivotal in its application in various fields. The compound's synthesis process, which includes chloroacetylization and bromination, has been studied, offering insights into its preparation and potential applications. Additionally, its chemical reactivity towards different nucleophiles has been explored, contributing to the understanding of its properties in various chemical reactions and potential industrial applications (Ren Yu-hong & Oai Joint, 2002); (Abdel‐Latif et al., 2020).

Pharmacokinetic Properties

The pharmacokinetic properties of chloroacetamides, including N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide, have been investigated to understand their biological potential and behavior in biological systems. Studies have assessed the lipophilicity and pharmacokinetic predictors of these compounds, providing valuable information for their potential medicinal applications (Vastag et al., 2018).

properties

IUPAC Name

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO2/c11-8-4-2-1-3-7(8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGWEZXIHHTHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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